molecular formula C22H16O8 B1214703 Hydramycin

Hydramycin

Cat. No.: B1214703
M. Wt: 408.4 g/mol
InChI Key: WZNWUDKIQDIRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A synthetic tetracycline derivative with similar antimicrobial activity.

Properties

Molecular Formula

C22H16O8

Molecular Weight

408.4 g/mol

IUPAC Name

2-[1,2-dihydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C22H16O8/c1-9-5-11-18(20(27)17-10(19(11)26)3-2-4-12(17)24)21-16(9)13(25)6-14(30-21)22(28,8-23)15-7-29-15/h2-6,15,23-24,28H,7-8H2,1H3

InChI Key

WZNWUDKIQDIRSR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=C1C(=O)C=C(O3)C(CO)(C4CO4)O)C(=O)C5=C(C2=O)C=CC=C5O

Canonical SMILES

CC1=CC2=C(C3=C1C(=O)C=C(O3)C(CO)(C4CO4)O)C(=O)C5=C(C2=O)C=CC=C5O

Synonyms

2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S-(4alpha,4aalpha,5alpha,5aalpha,6alpha,12aalpha))-
alpha 6 Deoxyoxytetracycline
alpha-6-Deoxyoxytetracycline
Atridox
BMY 28689
BMY-28689
BMY28689
BU 3839T
BU-3839T
BU3839T
Doryx
Doxycycline
Doxycycline Calcium
Doxycycline Calcium Salt (1:2)
Doxycycline Chinoin
doxycycline hemiethanolate
doxycycline hyclate
Doxycycline Monohydrate
Doxycycline Monohydrochloride, 6 epimer
Doxycycline Monohydrochloride, 6-epimer
Doxycycline Monohydrochloride, Dihydrate
Doxycycline Phosphate (1:1)
Doxycycline-Chinoin
Hydramycin
Oracea
Periostat
Vibra Tabs
Vibra-Tabs
Vibramycin
Vibramycin Novum
Vibravenos

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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